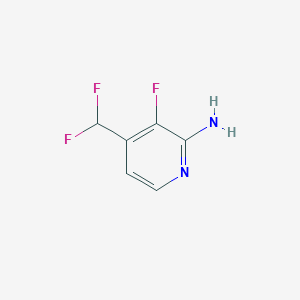

4-(Difluoromethyl)-3-fluoropyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

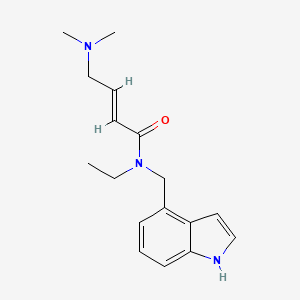

4-(Difluoromethyl)-3-fluoropyridin-2-amine is a chemical compound with the CAS Number: 1346536-47-7 . It has a molecular weight of 144.12 .

Synthesis Analysis

The synthesis of difluoromethylated compounds has seen significant advances in recent years . The process is based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .Molecular Structure Analysis

The molecular structure of difluoromethylated compounds, including this compound, has been studied extensively . For instance, the structure of pyrazole-4-carboxamide, a similar compound, was determined by X-ray diffraction .Chemical Reactions Analysis

Difluoromethylation reactions have been accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .Aplicaciones Científicas De Investigación

Fluorination in Organic Synthesis

4-(Difluoromethyl)-3-fluoropyridin-2-amine and its analogs are significant in the realm of organic synthesis, particularly in the fluorination of various organic compounds. These compounds are used as fluorinating agents, which are categorized into neutral and ionic reagents. Their fluorinating activity varies based on their structure and the nature of the solvent. These reagents offer certain advantages over other fluorinating agents like elemental fluorine or xenon difluoride, especially in terms of reaction conditions and outcomes (Furin & Fainzil’berg, 2000).

Catalysis in Synthesis of Fluorinated Compounds

This compound is also used in catalytic processes for the synthesis of fluorinated compounds. For instance, the stereoselective synthesis of syn-β-fluoroaziridine building blocks involves its use. The method, employing HF-pyridine, enables the creation of arylethylamine derivatives with fluorine-containing stereocenters, demonstrating high diastereo- and enantioselectivity (Mennie et al., 2018).

Synthesis of Heterocyclic Compounds

In the synthesis of heterocyclic compounds, such as thiazoles, this compound plays a crucial role. For example, its reaction with primary aromatic and heteroaromatic amines yields amino-substituted thiazoles. This highlights its utility in the synthesis of heterocyclic frameworks, which are important in various chemical and pharmaceutical applications (Burger et al., 1990).

Catalytic Synthesis of Imidazoles

It is also instrumental in the catalytic synthesis of imidazoles. Different fluoroboric acid-derived catalyst systems have been used for the multicomponent reaction of 1,2-diketone, aldehyde, and ammonium salts, indicating the versatility of this compound in catalyzing the formation of complex organic structures like imidazoles (Kumar et al., 2012).

Synthesis of Fluorinated Pyridines

Its application extends to the synthesis of fluorinated pyridines, which are key intermediates in various chemical processes. For example, the reaction of 2-chloro-5-fluoropyridine with ammonia provides a pathway to synthesize amino-substituted pyridines. This shows the compound's utility in creating building blocks for more complex chemical entities (Hand & Baker, 1989).

Lewis Acid Catalysis

As a Lewis acid, it can function in various catalytic processes. For instance, in the aminofluorination reaction of homoallylic amines, it can act as an efficient fluorinating agent, showcasing its utility in organic synthesis involving the introduction of fluorine atoms into organic molecules (Cui et al., 2014).

Fluorous Biphase Systems

In fluorous biphase systems, this compound plays a role as a fluorous moiety, aiding in the separation of catalysts or reagents from products. This is particularly useful in environmentally benign processes and the industrial application of homogeneous catalysts or reagents (Horváth & Rábai, 1994).

Fluorescent Probes for Metal Ions

It is also used in the development of fluorescent probes for metal ions. The synthesis of BODIPY-based probes incorporating this compound demonstrates its utility in creating sensitive detection tools for various metal ions, which is significant in analytical chemistry and environmental monitoring (Qin et al., 2016).

Mild Oxy- and Amino-Fluorination

Its use in mild intramolecular fluoro-cyclization of benzylic alcohols and amines provides a method to afford fluorinated heterocycles, highlighting its role in the synthesis of complex fluorinated structures (Parmar & Rueping, 2014).

Direcciones Futuras

The future directions in the field of difluoromethylation, including compounds like 4-(Difluoromethyl)-3-fluoropyridin-2-amine, involve further exploration of visible light photocatalytic transformations . The introduction of difluoromethyl groups in the last stages of synthetic protocols has played relevant roles as the CF2X group substitutions exert positive impacts on the physical properties of organic compounds .

Propiedades

IUPAC Name |

4-(difluoromethyl)-3-fluoropyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2/c7-4-3(5(8)9)1-2-11-6(4)10/h1-2,5H,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLBGZAWHKZWEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[4-[4-[(2-chlorobenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2644135.png)

![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chloroacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2644137.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2644152.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2644153.png)

![5-(4-ethylphenyl)-1-(4-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2644155.png)

![1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2644156.png)